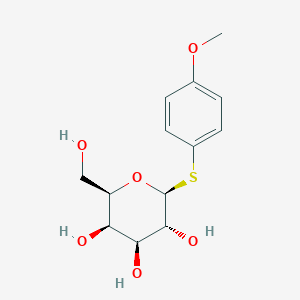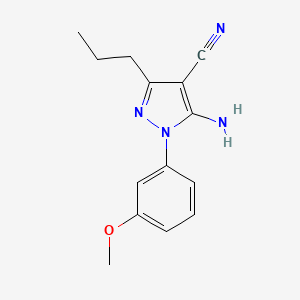
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- is an organic compound with a complex structure that includes a naphthalene ring, a bromine atom, and a pyrrolidine group.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The bromine and pyrrolidine groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- can be compared with other similar compounds such as:
1-Naphthalenecarbonitrile: Lacks the bromine and pyrrolidine groups, making it less reactive in certain chemical reactions.
4-Amino-1-naphthalenecarbonitrile: Contains an amino group instead of the bromine and pyrrolidine groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
870966-71-5 |
|---|---|
Molekularformel |
C15H13BrN2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
SJOUXZKESVYZAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)


![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)


![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)





